ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS No.:
Cat. No.: VC14532934
Molecular Formula: C12H10N6O4
Molecular Weight: 302.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N6O4 |
|---|---|
| Molecular Weight | 302.25 g/mol |
| IUPAC Name | ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
| Standard InChI | InChI=1S/C12H10N6O4/c1-2-22-12(19)8-4-15-17-6-7(3-13-11(8)17)10-9(18(20)21)5-14-16-10/h3-6H,2H2,1H3,(H,14,16) |
| Standard InChI Key | BIAPDPDGWQHFTO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2N=CC(=CN2N=C1)C3=C(C=NN3)[N+](=O)[O-] |
Introduction
Ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound featuring both pyrazole and pyrimidine rings. Its molecular formula is C12H10N6O4, and it has a molecular weight of approximately 302.25 g/mol . This compound is of interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties and enzyme inhibition.
Synthesis and Chemical Reactions
The synthesis of ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step synthetic routes. Common reagents include reducing agents for nitro reduction and aqueous acids for hydrolysis.
Biological Activity and Potential Applications
This compound has been studied for its potential as an anti-cancer agent and its ability to inhibit specific enzymes. Compounds in the pyrazolo[1,5-a]pyrimidine class are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.
| Compound | Structural Features | Unique Characteristics |
|---|---|---|
| Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | Chlorine substitution | Antimicrobial properties |
| 7-methylpyrazolo[1,5-a]pyrimidin-3-carboxylic acid | Methyl group substitution | Anti-inflammatory activity |
| 4-amino-pyrazolo[1,5-a]pyrimidine | Amino group substitution | Potential as an antitumor agent |
Interaction Studies and Medicinal Chemistry
Ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can bind effectively with specific biological targets, modulating biological pathways. Techniques like molecular docking and surface plasmon resonance are used to evaluate binding affinities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume